Hydrogen Bond Acceptor (HBA) Count: Dual Alkoxy Substitution Elevates HBA from 3 to 4
The target compound possesses four hydrogen bond acceptor sites (two ether oxygens from the allyloxy and ethoxy groups plus the carbonyl and hydroxyl oxygens of the carboxylic acid), compared to only three HBA sites in 4-(allyloxy)benzoic acid and 4-ethoxybenzoic acid, each of which bear only one ether oxygen. This increased HBA count directly impacts predicted solubility, permeability, and target binding interactions [1][2][3].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 4 HBA (PubChem computed) |
| Comparator Or Baseline | 4-(Allyloxy)benzoic acid: 3 HBA; 4-Ethoxybenzoic acid: 3 HBA |
| Quantified Difference | Δ = +1 HBA (33% increase relative to mono-alkoxy comparators) |
| Conditions | PubChem Cactvs-computed molecular descriptors; all compounds in neutral free-acid form |
Why This Matters
An increase from 3 to 4 HBA alters predicted aqueous solubility and blood-brain barrier permeation profiles, directly influencing whether a compound meets lead-like or drug-like criteria in screening cascade decisions.
- [1] PubChem. 4-(Allyloxy)-3-ethoxybenzoic acid, CID 2228404. HBA = 4. https://pubchem.ncbi.nlm.nih.gov/compound/831198-97-1 (accessed 2026-04-24). View Source
- [2] PubChem. 4-(Allyloxy)benzoic acid, CID 460690. HBA = 3. https://pubchem.ncbi.nlm.nih.gov/compound/460690 (accessed 2026-04-24). View Source
- [3] PubChem. 4-Ethoxybenzoic acid, CID 12093. HBA = 3. https://pubchem.ncbi.nlm.nih.gov/compound/12093 (accessed 2026-04-24). View Source
